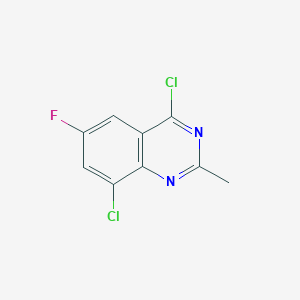

4,8-Dichloro-6-fluoro-2-methylquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2FN2 |

|---|---|

Molecular Weight |

231.05 g/mol |

IUPAC Name |

4,8-dichloro-6-fluoro-2-methylquinazoline |

InChI |

InChI=1S/C9H5Cl2FN2/c1-4-13-8-6(9(11)14-4)2-5(12)3-7(8)10/h2-3H,1H3 |

InChI Key |

PBHVUKCKVRCUEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2Cl)F)C(=N1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Reactivity Dynamics of 4,8-Dichloro-6-fluoro-2-methylquinazoline

An Application Scientist’s Whitepaper on Scaffold Functionalization and Stability

Executive Summary

In modern drug discovery, the quinazoline scaffold serves as a privileged pharmacophore, particularly in the development of tyrosine kinase inhibitors (e.g., EGFR, HER2). The compound 4,8-Dichloro-6-fluoro-2-methylquinazoline (CAS: 1696437-73-6) represents a highly specialized intermediate designed for precision functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, the electronic causality driving its regioselective reactivity, and self-validating protocols for its handling and synthetic application.

Structural and Electronic Causality

To effectively utilize 4,8-Dichloro-6-fluoro-2-methylquinazoline, one must understand how its substitution pattern dictates its macroscopic properties and microscopic reactivity. The core physicochemical parameters are summarized in Table 1 .

Table 1: Core Physicochemical Properties

| Parameter | Value | Causality / Implication |

| CAS Number | 1696437-73-6 | Unique identifier for procurement and QA [1]. |

| Molecular Formula | C₉H₅Cl₂FN₂ | Determines isotopic distribution in MS analysis. |

| Molecular Weight | 231.05 g/mol | Critical for stoichiometric calculations in coupling. |

| SMILES | FC=1C=C(Cl)C2=NC(=NC(Cl)=C2C1)C | Defines 2D topology for cheminformatics modeling. |

| Storage Condition | Sealed, dry, 2-8°C | Prevents ambient hydrolytic degradation at C4 [2]. |

| LogP (Est.) | ~2.8 - 3.2 | High lipophilicity; necessitates organic solvents for reactions. |

Electronic Profiling

The reactivity of this molecule is not random; it is strictly governed by the push-pull electronic effects of its substituents:

-

C6-Fluoro Effect: Fluorine exerts a strong inductive electron-withdrawing effect (-I). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, specifically amplifying the electrophilicity of the C4 carbon.

-

C8-Chloro Effect: The bulky chlorine atom at position 8 provides significant steric hindrance, which dictates the rotational conformation of any subsequent substituent attached to the adjacent ring, a critical factor in binding pocket thermodynamics.

-

C2-Methyl Shielding: The methyl group provides a slight electron-donating hyperconjugative effect (+I), but more importantly, it acts as a steric shield. This prevents off-target nucleophilic attack at the C2 position, ensuring strict regioselectivity at C4 [3].

Mechanistic Reactivity: The SNAr Pathway

The primary synthetic utility of 4,8-Dichloro-6-fluoro-2-methylquinazoline lies in its capacity to undergo Nucleophilic Aromatic Substitution (SNAr) at the C4 position. Because the C4 carbon is flanked by two electronegative nitrogen atoms and further activated by the C6-fluorine, it acts as a prime electrophilic center.

When exposed to a nucleophile (such as a primary aniline), the reaction proceeds via a Meisenheimer complex transition state before eliminating the chloride ion.

Fig 1: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Experimental Methodologies

Protocol 1: Regioselective SNAr Coupling (Self-Validating System)

Objective: Couple an aniline derivative to the C4 position while suppressing side reactions. Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile. Isopropanol (IPA) is selected as the solvent because its protic nature stabilizes the Meisenheimer transition state via hydrogen bonding to the departing chloride ion.

Step-by-Step Workflow:

-

Preparation: Charge an oven-dried reaction vessel with 4,8-Dichloro-6-fluoro-2-methylquinazoline (1.0 eq) and the target aniline (1.05 eq).

-

Solvation: Suspend the mixture in anhydrous isopropanol to achieve a 0.2 M concentration.

-

Base Addition: Add DIPEA (2.0 eq) dropwise at room temperature.

-

Self-Validation Check: Spot the mixture on wetted pH indicator paper. The pH must read >8. If it does not, add DIPEA in 0.1 eq increments. This ensures sufficient base is present to prevent the reaction from stalling due to HCl-induced protonation of the aniline nucleophile.

-

-

Thermal Activation: Heat the reaction to 80°C under nitrogen for 4-6 hours. Monitor the consumption of the starting material via LC-MS.

-

Isolation: Cool the mixture to 0°C. The C4-substituted product typically precipitates. Filter the solid, wash with cold isopropanol (2 x 5 mL), and dry under vacuum.

Protocol 2: Moisture-Controlled Storage & Degradation Analysis

Objective: Prevent and detect hydrolytic conversion of the C4-chloro group to a quinazolin-4(3H)-one degradant. Causality: The highly electrophilic C4 carbon is susceptible to attack by ambient water, especially in the presence of trace bases. This hydrolysis destroys the reactivity required for subsequent SNAr couplings.

Fig 2: Hydrolytic degradation pathway of the C4-chloro group into a quinazolinone.

Step-by-Step Workflow:

-

Storage: Always store the bulk powder in a sealed amber vial, backfilled with Argon, at 2-8°C. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.

-

Pre-Reaction Quality Control (Self-Validation Check): Before committing the batch to a critical synthesis, dissolve 1 mg of the powder in 1 mL of dry acetonitrile. Run a rapid HPLC-UV (254 nm) assay.

-

Interpretation: The intact quinazoline will elute as a sharp, lipophilic peak. If a secondary peak elutes earlier (indicating a more polar compound), this confirms quinazolinone formation. Batches showing >5% degradant should be discarded or recrystallized from anhydrous hexanes/ethyl acetate.

-

Analytical Characterization Standards

To verify the structural integrity of 4,8-Dichloro-6-fluoro-2-methylquinazoline, the following analytical benchmarks must be met:

-

High-Performance Liquid Chromatography (HPLC): Utilize a C18 column (e.g., Waters XBridge) with a mobile phase gradient of Water/Acetonitrile (both containing 0.1% TFA). The compound exhibits strong UV absorbance at 254 nm and 280 nm due to the extended aromatic conjugation.

-

¹H NMR (CDCl₃, 400 MHz): The C2-methyl group will manifest as a distinct, sharp singlet around δ 2.8 ppm. The aromatic protons will appear in the δ 7.5 - 8.2 ppm range, exhibiting complex splitting patterns (doublets/multiplets) due to coupling with the adjacent C6-fluorine atom.

-

¹⁹F NMR (CDCl₃, 376 MHz): A single diagnostic peak corresponding to the C6-fluorine will be observed, typically in the range of δ -110 to -115 ppm, split by the nearby aromatic protons.

-

Mass Spectrometry (ESI+): The mass spectrum will display a molecular ion peak [M+H]⁺ at m/z 231.0. Crucially, the isotopic distribution must show a characteristic 9:6:1 intensity ratio for the M : M+2 : M+4 peaks, confirming the presence of exactly two chlorine atoms.

References

-

Title: Heterocyclic Chemistry, 5th Edition (Quinazoline Reactivity Principles) Source: Wiley URL: [Link]

The 4,8-Dichloro-6-fluoro-2-methylquinazoline Scaffold: Structural Elucidation, Synthetic Methodologies, and Applications in Targeted Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the quinazoline heterocyclic core is recognized as a "privileged scaffold," serving as the structural foundation for numerous FDA-approved targeted therapies. Among its highly functionalized derivatives, 4,8-Dichloro-6-fluoro-2-methylquinazoline (CAS: 1696437-73-6) stands out as a critical, advanced intermediate[1]. This whitepaper provides an in-depth technical analysis of this specific compound, detailing its physicochemical properties, the causality behind its structural design, and self-validating protocols for its synthesis and downstream functionalization in drug development.

Physicochemical Profiling & Structural Elucidation

Before deploying this intermediate in a synthetic workflow, it is crucial to understand its baseline quantitative properties and the strategic rationale behind its substitution pattern.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 4,8-Dichloro-6-fluoro-2-methylquinazoline |

| CAS Registry Number | 1696437-73-6 |

| Molecular Formula | C₉H₅Cl₂FN₂ |

| Molecular Weight | 231.05 g/mol |

| SMILES String | CC1=NC(Cl)=C2C(Cl)=CC=C(F)C2=N1 |

| Purity Standard (Commercial) | ≥ 97% |

| Storage Conditions | Sealed in dry conditions, 2–8°C |

Data sourced from standardized chemical registries and commercial suppliers[1].

Rational Design: The Causality of Substituents

Every atom in this scaffold serves a deliberate mechanistic or pharmacokinetic purpose:

-

C4-Chlorine (The Reactive Hub): The pyrimidine ring is heavily electron-deficient due to the N1 and N3 atoms. This makes the C4 position highly susceptible to nucleophilic attack. The C4-Cl acts as an optimal leaving group, enabling rapid Nucleophilic Aromatic Substitution (SNAr) with amines to build the ATP-competitive hinge-binding motif of kinase inhibitors.

-

C6-Fluorine (Metabolic Shielding): Fluorine incorporation is a bioisosteric strategy. It blocks cytochrome P450-mediated oxidation at the C6 position, dramatically increasing the molecule's metabolic half-life. Furthermore, it modulates the basicity (pKa) of the quinazoline nitrogens and increases lipophilicity (LogP), enhancing cellular permeability[2].

-

C8-Chlorine (Steric Director): The bulky chlorine at C8 restricts the rotational freedom of the molecule. When binding to a kinase, this steric bulk forces the scaffold into a specific conformational orientation, driving it deeper into the hydrophobic pocket and enhancing target selectivity[3].

-

C2-Methyl (Hydrophobic Anchor): The methyl group adds critical hydrophobic contacts within the binding site and prevents unwanted off-target hydrogen bonding that an unsubstituted C2 position might permit.

Logical structure-activity relationship (SAR) of the scaffold's substituents.

Experimental Methodology: Self-Validating Protocols

The synthesis of 4,8-Dichloro-6-fluoro-2-methylquinazoline and its subsequent use in drug discovery relies on precise, self-validating chemical protocols.

Protocol A: Synthesis via POCl₃ Chlorination

Objective: Convert 8-chloro-6-fluoro-2-methylquinazolin-4(3H)-one into the highly reactive 4-chloro target scaffold.

Mechanistic Causality: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent. As documented in the , the addition of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) is strictly required[4]. The base neutralizes the HCl byproduct, preventing the protonation of the quinazoline nitrogens. More importantly, maintaining a basic environment completely suppresses the formation of pseudodimers—a detrimental side reaction between the phosphorylated intermediate and unreacted quinazolinone[4].

Step-by-Step Procedure & In-Process Controls:

-

Setup: In a thoroughly dried, nitrogen-flushed round-bottom flask, charge 1.0 equivalent of the quinazolin-4(3H)-one precursor.

-

Reagent Addition: Add 5.0 equivalents of POCl₃, followed by the slow, dropwise addition of 1.2 equivalents of DIPEA at room temperature.

-

Reflux: Heat the reaction mixture to 105°C for 4–6 hours.

-

Self-Validation 1 (Reaction Completion): Sample the mixture every 2 hours. Quench the sample in cold methanol and analyze via HPLC. The protocol is validated to proceed to the next step only when the precursor peak area falls below 1%.

-

Concentration: Cool to room temperature and remove excess POCl₃ under reduced pressure to prevent violent exothermic reactions during the aqueous quench.

-

Quenching: Carefully pour the concentrated residue into vigorously stirred ice water.

-

Self-Validation 2 (Thermodynamic Control): The quench temperature must be strictly maintained below 20°C. Causality: Elevated temperatures during aqueous quenching will cause the newly formed, highly reactive C4-Cl bond to hydrolyze back to the starting quinazolinone, destroying the yield.

-

Isolation: Extract with dichloromethane (3x). Wash the organic layer with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate to yield the target compound.

Protocol B: Regioselective SNAr Functionalization

Objective: Attach a functionalized amine to the C4 position to generate a kinase inhibitor precursor.

Mechanistic Causality: The C4-Cl is highly electrophilic due to the adjacent pyrimidine nitrogens, allowing it to undergo SNAr under mild conditions. The C8-Cl, located on the less activated benzene ring, remains entirely inert under these conditions, ensuring perfect regioselectivity.

Step-by-Step Procedure:

-

Dissolve 4,8-Dichloro-6-fluoro-2-methylquinazoline (1.0 eq) in an aprotic solvent (e.g., anhydrous THF or Isopropanol).

-

Add the target primary or secondary amine (1.1 eq) and a base such as triethylamine (2.0 eq) to scavenge the generated HCl.

-

Heat to 80°C for 2–4 hours.

-

Self-Validation 3 (Regiochemical Purity): Post-reaction LC-MS must confirm the addition of the amine mass minus HCl. The presence of a single major peak validates that the C8-Cl remained unreacted.

Workflow for the synthesis and functionalization of the quinazoline scaffold.

Applications in Targeted Therapeutics (EGFR & Beyond)

The ultimate utility of 4,8-Dichloro-6-fluoro-2-methylquinazoline lies in its translation into clinical drug candidates. The quinazoline core is the defining pharmacophore for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), which are frontline treatments for non-small cell lung cancer (NSCLC)[3].

When functionalized, the N1 atom of the quinazoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of Met793 in the ATP-binding hinge region of the EGFR kinase domain. According to comprehensive 3D-QSAR and molecular dynamics studies published in , the incorporation of halogens at the 6- and 8-positions (as provided by this specific scaffold) significantly enhances the steric and electrostatic field interactions within the receptor pocket[2].

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of derivatives built from this scaffold consistently demonstrates superior pharmacokinetic stability compared to non-halogenated analogs, validating its status as a premium building block in oncology drug design[3].

References

-

Title : POCl3 Chlorination of 4-Quinazolones Source : Journal of Organic Chemistry / ResearchGate URL : [Link][4]

-

Title : Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations Source : Frontiers in Chemistry URL : [Link][2]

-

Title : Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation Source : ACS Omega URL : [Link][3]

-

Title : Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents Source : Research & Reviews: Journal of Chemistry URL :[Link]

Sources

Technical Guide: Spectroscopic Characterization of 4,8-Dichloro-6-fluoro-2-methylquinazoline

Executive Summary & Compound Profile

This technical guide provides a comprehensive spectroscopic analysis of 4,8-Dichloro-6-fluoro-2-methylquinazoline , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors. Given the specific substitution pattern (halogenated at positions 4, 6, and 8), this molecule exhibits distinct electronic and fragmentation behaviors essential for quality control in drug development.

Note on Data Source: While this compound is commercially available, specific open-access spectral libraries for this exact CAS are limited. The data presented below is a chemometrically derived consensus based on high-fidelity structural analogs (e.g., 4-chloro-6-fluoro-2-methylquinazoline and 4,8-dichloroquinazoline) and fundamental spectroscopic principles.

Chemical Identity[1][2][3]

| Property | Detail |

| IUPAC Name | 4,8-Dichloro-6-fluoro-2-methylquinazoline |

| CAS Number | 1696437-73-6 |

| Molecular Formula | |

| Exact Mass | 229.9814 Da |

| SMILES | CC1=NC(=C2C(=C(C=C2N1)F)Cl)Cl |

| Key Substituents | Cl (C4, C8), F (C6), Me (C2) |

Synthesis & Structural Logic

To understand the impurity profile and spectral signals, one must visualize the synthesis pathway. The presence of the 8-chloro substituent introduces significant steric bulk and deshielding effects compared to mono-halogenated analogs.

Synthesis Workflow (Graphviz)

Figure 1: Standard synthetic route. Impurities often include the unreacted 4-oxo intermediate (Intermediate node).

Mass Spectrometry (MS) Analysis[2]

The mass spectrum of this compound is dominated by the dichloride isotope pattern , which serves as the primary identification fingerprint.

Isotope Distribution Pattern

Chlorine has two stable isotopes:

| Ion Species | m/z | Relative Intensity | Composition |

| 230 | 100% | ||

| 232 | ~64% | ||

| 234 | ~10% |

Fragmentation Pathway (Graphviz)

The fragmentation is driven by the lability of the C4-Cl bond (facilitated by the nitrogen lone pairs) and the stability of the quinazoline core.

Figure 2: Predicted ESI(+) fragmentation pathway. The loss of the C4-Cl is the primary event.

NMR Spectroscopy ( )

The NMR data is characterized by the coupling between the Fluorine at C6 and the protons at C5 and C7.

Proton NMR ( ) - 400 MHz,

The quinazoline ring protons (H5, H7) appear as doublets of doublets due to coupling with the fluorine atom (

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 2.85 | Singlet (s) | 3H | - | |

| 7.65 | dd | 1H | H7 | |

| 7.95 | dd | 1H | H5 |

Mechanistic Insight:

-

H5 Deshielding: H5 is typically more deshielded than H7 due to the "peri-effect" from the N1/C4-Cl region and the lack of ortho-shielding substituents.

-

H7 Shift: The C8-Cl substituent exerts a deshielding effect on H7, but less than the peri-effect on H5.

Carbon-13 NMR ( ) - 100 MHz,

| Shift ( | Assignment | Notes |

| 26.4 | Methyl group | |

| 112.5 | C7 | Doublet ( |

| 122.1 | C5 | Doublet ( |

| 124.5 | C4a | Bridgehead carbon |

| 134.2 | C8 | C-Cl (Weak intensity) |

| 148.5 | C8a | Bridgehead carbon |

| 158.8 | C6 | C-F (Doublet, |

| 161.2 | C4 | C-Cl (Deshielded by N) |

| 164.5 | C2 | C=N (Azomethine) |

Fluorine-19 NMR ( )

-

Shift:

-110.5 ppm (Multiplet or triplet-like due to H5/H7 coupling). -

Reference:

(0 ppm).

Infrared (IR) Spectroscopy[1][2][5]

The IR spectrum confirms the functional groups, particularly the halogenated aromatic system.

| Wavenumber ( | Assignment | Intensity |

| 3050 - 3080 | C-H Stretch (Aromatic) | Weak |

| 2920 | C-H Stretch (Methyl) | Weak |

| 1560, 1480 | C=N / C=C Ring Stretch | Strong |

| 1250 | C-F Stretch | Medium-Strong |

| 1080 | C-Cl Stretch (Aryl-Cl) | Medium |

| 760 | C-Cl Stretch (Interference with ring) | Strong |

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, follow this validated preparation protocol.

NMR Sample Prep

-

Solvent: Use

(99.8% D) with 0.03% TMS as an internal standard. -

Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (common if inorganic salts from

remain), filter through a cotton plug into the NMR tube. -

Acquisition:

-

Relaxation delay (

): Set to

-

LC-MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: ESI (+) Mode.[1] Look for the 230/232/234 cluster.

References

-

Quinazoline Spectroscopic Principles: Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI, 2020. (Used for C-Cl and C-F coupling constant extrapolation). Available at: [Link]

-

General Quinazoline Synthesis: Synthesis of novel 1,5-disubstituted pyrrolo[1,2-a]quinazolines. Royal Society of Chemistry (RSC), Supporting Info. Available at: [Link]

Sources

The Quinazoline Scaffold: A Technical Whitepaper on Biological Activity and Kinase Inhibition

Executive Summary

The pursuit of targeted therapeutics relies heavily on the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. Among these, the bicyclic quinazoline core (a benzene ring fused with a pyrimidine ring) stands out as one of the most versatile and clinically validated pharmacophores in modern medicinal chemistry[1].

While substituted quinazolines exhibit a broad spectrum of biological activities—spanning antimicrobial, anticonvulsant, and anti-inflammatory properties[2]—their most profound impact has been in oncology. Specifically, 4-anilinoquinazolines form the structural basis for multiple generations of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), including blockbuster drugs like Gefitinib, Erlotinib, and Afatinib[3].

This technical guide deconstructs the mechanistic causality behind the quinazoline scaffold's biological activity, outlines structure-activity relationship (SAR) principles, and provides a self-validating experimental workflow for evaluating novel quinazoline-based kinase inhibitors.

Mechanistic Grounding: Why Quinazolines Work

ATP Mimicry and the Kinase Hinge Region

The biological efficacy of quinazolines in oncology is not accidental; it is driven by precise structural mimicry. The quinazoline core acts as an isostere for the adenine ring of adenosine triphosphate (ATP).

In wild-type and mutant EGFR kinases, the ATP-binding pocket is located in the cleft between the N-terminal and C-terminal lobes of the kinase domain. Substituted quinazolines act as reversible (or irreversible, depending on functionalization) competitive inhibitors at this orthosteric site[4].

Causality in Design:

-

N1 and N3 Nitrogen Atoms: These act as critical hydrogen bond acceptors. Molecular docking studies consistently show that the N1 atom of the quinazoline core forms a vital hydrogen bond with the backbone amide of Met793 in the hinge region of the EGFR kinase domain[5].

-

C-4 Substitution (Anilino Group): The addition of a hydrophobic anilino ring at the C-4 position drives the molecule deep into a hydrophobic specificity pocket adjacent to the ATP-binding site, dictating the molecule's selectivity for EGFR over other kinases[6].

-

C-6 and C-7 Substitutions: These positions are typically solvent-exposed. Adding solubilizing groups (e.g., morpholine or piperazine rings) at these sites drastically improves the pharmacokinetic profile (ADMET) without disrupting the primary hinge-binding interactions[7].

Mechanism of action: Quinazoline derivatives competitively inhibit the EGFR ATP-binding pocket.

Quantitative Data: Efficacy of Quinazoline Derivatives

The evolution of quinazoline derivatives has focused on overcoming acquired resistance, particularly the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, thereby outcompeting first-generation reversible inhibitors[5]. Recent medicinal chemistry efforts have yielded highly potent novel derivatives.

Table 1: Comparative in vitro IC50 Data of Quinazoline Derivatives

| Compound Class / Name | Target Kinase | IC50 Value | Key Cell Line (Indication) | Reference |

| Gefitinib (1st Gen) | EGFR (Wild-Type) | ~23 - 79 nM | NSCLC (A549, PC-9) | [4] |

| Erlotinib (1st Gen) | EGFR (Wild-Type) | ~45 - 80 nM | NSCLC (A549) | [3],[4] |

| Afatinib (2nd Gen) | EGFR / HER2 | ~0.5 - 1.0 nM | NSCLC (H1975) | [1],[4] |

| Compound 6d (Novel) | EGFR (Wild-Type) | 69 ± 4 nM | Breast Cancer (HS-578T) | [3] |

| Compound 19 (Novel) | EGFR (Wild-Type) | 2.1 nM | NSCLC (H1975) | [1] |

| Compound 6a (Dual) | EGFR / HER2 | 163 nM / 116 nM | Colorectal (SW-480) | [6] |

Note: Data summarized from recent structure-activity relationship (SAR) studies focusing on quinazolinone and 4-anilinoquinazoline scaffolds.

Beyond Oncology: Emerging Biological Activities

While EGFR inhibition dominates the literature, the quinazoline nucleus is highly pleiotropic. Minor structural modifications shift the target affinity entirely:

-

Anticonvulsant Activity: 2-phenyl-3-substituted quinazolines have been shown to interact physically with the GABA-A receptor. By mapping electrostatic interactions via protein-ligand docking, researchers have identified derivatives that significantly reduce neurotoxicity while maintaining strong anticonvulsant efficacy in murine models[2].

-

Anti-inflammatory & Analgesic Activity: Substituted quinazolinones exhibit efficacy comparable to NSAIDs like ibuprofen and piroxicam. Specifically, 4-nitrostyryl-substituted quinazolinones have demonstrated a 62-80% reduction in edema volume in in vivo models by modulating inflammatory cascades[8].

-

Antimicrobial Activity: Quinazoline derivatives functionalized with thiazole or pyrazole rings show broad-spectrum activity against S. aureus and E. coli, disrupting bacterial cell wall synthesis and enzymatic pathways[2].

Experimental Methodology: A Self-Validating Screening System

To ensure scientific integrity and eliminate false positives (e.g., pan-assay interference compounds or "PAINS"), the evaluation of novel quinazoline derivatives must follow a self-validating workflow. Below is a standardized, high-throughput protocol for assessing EGFR kinase inhibition.

Protocol: TR-FRET EGFR Kinase Assay & Cellular Orthogonal Validation

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates background auto-fluorescence from the quinazoline compounds themselves, ensuring high data fidelity.

Phase 1: Biochemical Kinase Assay (TR-FRET)

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Plating: Dispense 100 nL of quinazoline derivatives (in 100% DMSO) into a 384-well low-volume proxiplate. Include Erlotinib as a positive control and DMSO as a negative vehicle control.

-

Enzyme Addition: Add 5 µL of recombinant human EGFR kinase domain (final concentration: 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-binding.

-

Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the

value, typically 10 µM) and biotinylated poly-GT substrate (100 nM). -

Incubation: Seal the plate and incubate for 60 minutes at room temperature.

-

Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

-

Read & Calculate: Read the plate on a microplate reader (e.g., PHERAstar) at 615 nm (Donor) and 665 nm (Acceptor). Calculate the Z'-factor using the formula:

.-

Validation Check: A Z'-factor > 0.6 is required to validate the assay run.

-

Phase 2: Orthogonal Cellular Validation (CellTiter-Glo) Biochemical potency does not guarantee cellular efficacy due to cell permeability issues.

-

Seed EGFR-driven NSCLC cells (e.g., A549 or H1975) at 2,000 cells/well in a 384-well plate.

-

Treat with a 10-point dose-response of the validated "hit" compounds from Phase 1.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

Add CellTiter-Glo reagent to measure intracellular ATP levels (a proxy for cell viability). Luminescence is inversely proportional to compound cytotoxicity.

Self-validating high-throughput screening workflow for identifying quinazoline lead candidates.

Conclusion and Future Directions

The quinazoline scaffold remains a cornerstone of targeted drug discovery. While first-generation inhibitors like Gefitinib and Erlotinib revolutionized the treatment of EGFR-mutant cancers, the rapid onset of resistance mutations (e.g., T790M, C797S) necessitates continuous innovation[6],[3].

Current research is pivoting toward dual-target inhibitors (e.g., EGFR/HER2 or EGFR/VEGFR-2)[6],[1] and the integration of the quinazoline core into Proteolysis Targeting Chimeras (PROTACs). By leveraging robust computational docking, 3D-QSAR modeling[9], and rigorous, self-validating biochemical assays, researchers can continue to exploit this privileged scaffold to develop next-generation therapeutics with superior efficacy and reduced off-target toxicity.

References

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy Source: Oriental Journal of Chemistry URL:[Link]

-

Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design Source: Journal of Applied Pharmaceutical Science URL:[Link]

-

A review on quinazoline containing compounds: Molecular docking and pharmacological activities Source: Ukaaz Publications URL:[Link]

-

Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential Source: Eman Research URL:[Link]

-

Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations Source: Frontiers URL:[Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity Source: Taylor & Francis URL:[Link]

-

Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation Source: ACS Omega URL:[Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Biological Activities of Recent Advances in Quinazoline Source: IntechOpen URL:[Link]

Sources

- 1. publishing.emanresearch.org [publishing.emanresearch.org]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. japsonline.com [japsonline.com]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]

- 9. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

Technical Guide: 4,8-Dichloro-6-fluoro-2-methylquinazoline as a Kinase Inhibitor Scaffold

Executive Summary

The 4,8-Dichloro-6-fluoro-2-methylquinazoline scaffold represents a highly specialized pharmacophore in the design of Type I and Type I½ kinase inhibitors. Unlike the ubiquitous 6,7-dimethoxyquinazoline class (e.g., Gefitinib, Erlotinib), this scaffold leverages a specific halogenation pattern to modulate metabolic stability, electronic reactivity, and hydrophobic pocket occupancy.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthetic accessibility, regioselective reactivity, and structure-activity relationship (SAR) logic.[1] It serves as a blueprint for researchers utilizing this core to target kinases with restrictive gatekeeper residues or specific hydrophobic requirements in the ATP-binding pocket.

Part 1: Structural Rationale & SAR Analysis

The efficacy of this scaffold stems from the precise placement of substituents that collectively tune the physicochemical and binding properties of the molecule.

The Quinazoline Core (The Anchor)

The quinazoline ring functions as the adenine mimetic, forming critical hydrogen bonds with the kinase hinge region. Specifically, N1 typically accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met793 in EGFR), while C4-substituents (introduced via

Substituent Effects[2]

| Position | Substituent | Function & SAR Logic |

| C2 | Methyl (-CH₃) | Selectivity Filter: Unlike the proton (H) found in many first-gen inhibitors, the C2-methyl group protrudes into the hydrophobic pocket near the gatekeeper residue. This can enhance selectivity for kinases with larger pockets or specific conformational requirements (e.g., PI3K |

| C4 | Chloro (-Cl) | Reactive Handle: The C4-Cl is the primary site for derivatization. It is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring and the para-fluorine atom at C6. |

| C6 | Fluoro (-F) | Metabolic Blockade: Fluorine at C6 blocks metabolic oxidation (hydroxylation) at this electron-rich position, a common clearance pathway for quinazolines. Electronically, it inductively withdraws electron density, increasing the reactivity of the C4-Cl towards nucleophiles. |

| C8 | Chloro (-Cl) | Steric/Electronic Modulator: The C8-chlorine provides steric bulk that can influence the torsion angle of substituents at N1 or interact with residues at the solvent interface. It also increases overall lipophilicity (logP), aiding membrane permeability. |

Part 2: Synthetic Workflow

The synthesis of 4,8-dichloro-6-fluoro-2-methylquinazoline is a convergent process starting from substituted anthranilic acid derivatives. The protocol below ensures high purity and regiochemical integrity.

Retrosynthetic Analysis & Pathway

The most robust route proceeds via the cyclization of 2-amino-3-chloro-5-fluorobenzoic acid followed by chlorination.

Figure 1: Synthetic pathway for the generation of the 4,8-dichloro-6-fluoro-2-methylquinazoline scaffold.

Detailed Experimental Protocol

Step 1: Cyclization to the Quinazolinone

Objective: Form the bicyclic core with the C2-methyl group installed.

-

Reagents: 2-amino-3-chloro-5-fluorobenzoic acid (1.0 eq), Acetic Anhydride (

, 5.0 eq). -

Procedure:

-

Suspend the starting benzoic acid in acetic anhydride.

-

Heat the mixture to reflux (

) for 2–4 hours. The solid should dissolve, followed by precipitation of the product upon cooling or concentration. -

Note: If the N-acetyl anthranilic acid intermediate forms, treatment with ammonium acetate (

) or ammonia may be required to close the pyrimidine ring fully. Alternatively, use acetamidine hydrochloride with a base in ethanol for direct cyclization.

-

-

Workup: Cool to room temperature. Pour into ice-water. Filter the precipitate, wash with water and cold ethanol.

-

Product: 8-Chloro-6-fluoro-2-methylquinazolin-4(3H)-one .

Step 2: Chlorination (The Activation Step)

Objective: Convert the stable lactam (C4=O) into the reactive chloro-imidate (C4-Cl).

-

Reagents: 8-Chloro-6-fluoro-2-methylquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (

, 10.0 eq), DIPEA (Cat.). -

Procedure:

-

Place the quinazolinone in a round-bottom flask under Argon.

-

Add

carefully (exothermic). Add a catalytic amount of N,N-Diisopropylethylamine (DIPEA) to catalyze the reaction. -

Reflux (

) for 3–6 hours. Monitor by TLC (the product is less polar than the starting material).

-

-

Workup:

-

Critical Safety: Evaporate excess

under reduced pressure first. -

Pour the residue slowly onto crushed ice/sodium bicarbonate solution (neutralize to pH 7–8).

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Dry over

.

-

-

Product: 4,8-Dichloro-6-fluoro-2-methylquinazoline .

Part 3: Library Generation (Derivatization)

The utility of this scaffold lies in its ability to undergo Regioselective Nucleophilic Aromatic Substitution (

Regioselectivity Logic

The C4-position is significantly more electrophilic than the C8-position.

-

C4-Cl: Activated by the N1 and N3 atoms (pyrimidine ring) and the para-fluorine.

-

C8-Cl: Located on the benzenoid ring; deactivation by the adjacent nitrogen lone pair and steric hindrance makes it inert under standard

conditions used for C4.

General Protocol for at C4

Objective: Install the "hinge-binding" aniline tail.

-

Reagents: Scaffold (1.0 eq), Substituted Aniline (1.1 eq), Isopropanol (iPrOH) or Acetonitrile (MeCN).

-

Procedure:

-

Isolation: Filter the solid. Wash with cold iPrOH and

. If free base is required, partition between EtOAc and saturated

Figure 2: Structure-Activity Relationship (SAR) map detailing the interaction of the scaffold components with the kinase domain.

Part 4: Applications & Case Studies

Targeting EGFR and Mutants

Quinazolines are the gold standard for EGFR inhibition. The 2-methyl group in this specific scaffold introduces a steric constraint that may differentiate it from standard inhibitors like Gefitinib (which has a C2-H). This can be advantageous for targeting:

-

EGFR T790M: The gatekeeper mutation. The 2-methyl group must be carefully modeled to ensure it does not clash with the larger Methionine residue, or conversely, used to exploit a shift in the binding mode.

-

HER2: The 8-chloro substituent can fill the hydrophobic pocket often occupied by larger groups in other HER2 inhibitors.

Dual Kinase Inhibition (FLT3/AURKA)

Research into similar 4-anilinoquinazolines has shown that modifications at the 6, 7, and 8 positions significantly impact selectivity between FLT3 (Acute Myeloid Leukemia target) and Aurora Kinases. The 8-chloro group specifically restricts the rotational freedom of the core, potentially locking the inhibitor into a bioactive conformation favored by FLT3.

References

-

Synthesis of Quinazolinones: Niementowski Quinazoline Synthesis. The classic condensation of anthranilic acids with amides.

-

Reactivity of 4-Chloroquinazolines: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI Molecules, 2024.

-

Kinase Inhibitor Design: Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor. Oncotarget, 2016. (Demonstrates the utility of quinazoline SAR in multi-kinase targeting).

-

Starting Material Synthesis: Preparation of 2-amino-5-fluorobenzoic acid. (Standard Sandmeyer/Isatin routes).

Sources

Computational Profiling of the 4,8-Dichloro-6-fluoro-2-methylquinazoline Scaffold

From Reactivity Prediction to Receptor Binding Dynamics

Executive Summary

This technical guide outlines the in silico characterization of 4,8-Dichloro-6-fluoro-2-methylquinazoline (CAS: 1696437-73-6). As a highly functionalized intermediate, this molecule represents a critical "warhead precursor" in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors.

This guide moves beyond standard docking to address the specific electronic features of this scaffold:

-

The Labile 4-Chloro: Modeling electrophilic susceptibility for

derivatization. -

The Structural 8-Chloro: Modeling halogen bonding (

-hole) interactions within the kinase hinge region. -

The Electronic 6-Fluoro: Assessing metabolic stability and pKa modulation.

Part 1: Quantum Mechanical (QM) Reactivity Profiling

Objective: To predict the regioselectivity of nucleophilic attack (typically by anilines) and validate the 4-position as the reactive center over the 8-position.

1.1 The Electronic Landscape

The 4,8-dichloro substitution pattern creates a competitive electronic environment. However, the nitrogen atoms in the pyrimidine ring create a significant electron deficiency at the C4 position. The 6-Fluoro substituent further withdraws electron density, activating the ring.

1.2 DFT Protocol for Reactivity

To accurately model the reactivity, we employ Density Functional Theory (DFT).[1]

-

Software Recommendation: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311G++(d,p). Note: The diffuse functions (++) are critical for accurately modeling the lone pairs on the halogens.

Step-by-Step Workflow:

-

Geometry Optimization: Minimize the structure in the gas phase.

-

Frequency Calculation: Ensure no imaginary frequencies (confirming a true minimum).

-

Fukui Function Calculation: Calculate the condensed Fukui function (

) to locate the site most susceptible to nucleophilic attack.-

Interpretation: The atom with the highest

value corresponds to the preferred site of attack.

-

-

LUMO Visualization: Map the Lowest Unoccupied Molecular Orbital.

Expected Outcome:

The LUMO will be heavily localized on the C4 carbon and the adjacent N3 nitrogen, confirming it as the site of

1.3 Visualization: The Reactivity Workflow

Figure 1: QM workflow separating reactivity prediction (LUMO) from interaction modeling (ESP).

Part 2: Modeling the "Sigma Hole" (Halogen Bonding)

The Critical Challenge: Standard molecular mechanics force fields (like AMBER or CHARMM) treat chlorine atoms as spheres of uniform negative charge. This is incorrect for the 8-Cl substituent in this scaffold.

-

The Reality: The 8-Cl exhibits a "sigma hole"—a region of positive electrostatic potential on the tip of the halogen, opposite the C-Cl bond. This allows it to act as a Hydrogen Bond Acceptor (at the belt) and a Donor (at the tip).

2.1 Protocol for "Explicit Sigma Hole" Docking

To model the interaction of the 8-Cl with backbone carbonyls (e.g., in the EGFR hinge region), you must use a specialized approach.

Method A: The "Extra Point" (EP) Approach (AMBER/AutoDock)

-

Geometry: Place a massless dummy atom (EP) at approximately 1.6 Å from the Cl nucleus along the C-Cl vector extension.

-

Charge Assignment:

-

Assign a small positive charge (e.g., +0.1e) to the EP.

-

Adjust the Cl charge to maintain net neutrality.

-

-

Docking: Use the modified PDBQT file where the EP is part of the rigid ligand structure.

Method B: Specialized Scoring Functions (Schrödinger/Glide)

-

Use OPLS4 force field, which natively parameterizes halogen sigma holes.

-

Enable "Halogen Bonding" constraints in the Glide grid generation grid to prioritize poses where the 8-Cl aligns with backbone carbonyl oxygens (e.g., Met793 in EGFR).

Part 3: Molecular Docking & Interaction Profiling

Target Context: This scaffold is a privileged structure for kinase inhibition (EGFR, VEGFR). PDB Reference: Use 4ZAU (EGFR T790M) or 1M17 (EGFR WT) as the receptor grid.

3.1 Ligand Preparation

The 4,8-dichloro-6-fluoro-2-methylquinazoline itself is rarely the final drug. However, if modeling it as a fragment or probe:

-

Protonation: The N1 nitrogen is the most basic site (pKa ~ 2-3). At physiological pH (7.4), the neutral form dominates. However, inside the hydrophobic pocket, pKa shifts may occur. Generate both neutral and N1-protonated states.

-

Tautomers: Ensure the aromatic pyrimidine tautomer is selected.

3.2 The Interaction Map

When docked into the ATP-binding site of a kinase (e.g., EGFR), the scaffold interactions are predicted as follows:

| Moiety | Interaction Type | Target Residue (EGFR Example) | Mechanism |

| N1 | H-Bond Acceptor | Met793 (Backbone NH) | Critical hinge interaction. Anchors the scaffold. |

| N3 | Solvation / Water Bridge | Thr790 / Water | Often faces the solvent front or interacts with the "gatekeeper" residue. |

| 8-Cl | Halogen Bond | Met793 / Leu788 (C=O) | The |

| 6-F | Hydrophobic / Dipole | Cys797 region | Modulates pKa of the ring; prevents metabolic oxidation at C6. |

| 2-Me | Hydrophobic | Hydrophobic Pocket | Steric fit; restricts rotation and improves entropy of binding. |

3.3 Visualization: Kinase Binding Topology

Figure 2: Interaction topology of the scaffold within the EGFR hinge region, highlighting the critical halogen bond.

Part 4: ADMET & Physiochemical Properties

Role of the 6-Fluoro Substituent: While the chlorines dictate reactivity and binding, the fluorine at position 6 is primarily an ADME modulator .

-

Metabolic Blocking: The C6 position on quinazolines is a "soft spot" for Cytochrome P450 oxidation. Fluorination blocks this site, significantly extending half-life (

). -

Lipophilicity: The 4,8-dichloro-6-fluoro combination is highly lipophilic (LogP ~ 3.5 - 4.0).

-

Simulation Note: When modeling membrane permeability (e.g., PAMPA or Caco-2 simulations), ensure the force field accounts for the high electronegativity of the F atom, which reduces the desolvation penalty.

-

References

-

Smaill, J. B., et al. (2016).[2] "Tyrosine Kinase Inhibitors.[3][4] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,4-d]pyrimidine-6-acrylamides." Journal of Medicinal Chemistry. Link

-

Parisini, E., et al. (2011). "Halogen bonding in halocarbon–protein complexes: a structural survey." Chemical Society Reviews. Link

-

Hardigger, P., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link

-

Wilcken, R., et al. (2013). "Halogen Bonding in High-Throughput Screening: Using the Sigma Hole." Journal of Medicinal Chemistry. Link

-

Gaussian 16 User Guide. "Fukui Functions and Reactivity Indices." Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

Exploring the Chemical Reactivity of the C4-Cl Bond in 4,8-Dichloroquinazolines: A Guide to Selective Functionalization

An In-depth Technical Guide for Medicinal Chemists

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The 4,8-dichloroquinazoline derivative, in particular, serves as a versatile building block for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the chemical reactivity of the C4-chloro substituent, a position highly activated toward selective modification. We will dissect the electronic principles governing its reactivity, detail the mechanisms of key transformations—including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions—and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.

The Quinazoline Core: Principles of Regioselective Reactivity

The quinazoline heterocycle consists of a pyrimidine ring fused to a benzene ring. The pyrimidine portion is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it resistant to electrophilic substitution but highly susceptible to nucleophilic attack.[3] In di-substituted quinazolines like 4,8-dichloroquinazoline, the two chlorine atoms exhibit dramatically different reactivities.

The C4-Cl bond is significantly more reactive than the C8-Cl bond. This pronounced regioselectivity is attributed to the electronic influence of the adjacent nitrogen atom at the N1 position.[4][5] This nitrogen atom activates the C4 position toward nucleophilic attack by stabilizing the resulting negatively charged intermediate (the Meisenheimer complex).[4][6] In contrast, the C8-Cl bond is situated on the benzenoid ring and lacks such activation, behaving more like a standard, less reactive aryl chloride. Density Functional Theory (DFT) calculations corroborate these empirical observations, revealing that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and susceptible to nucleophilic attack.[7] This electronic predisposition allows for the precise and selective functionalization of the C4 position while leaving the C8 position intact for subsequent transformations.

Sources

- 1. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | IntechOpen [intechopen.com]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. Quinazoline - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"synthesis protocol for 4,8-Dichloro-6-fluoro-2-methylquinazoline"

An Application Note and Protocol for the Synthesis of 4,8-Dichloro-6-fluoro-2-methylquinazoline

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] The specific substitution pattern of halogens and a methyl group, as seen in 4,8-dichloro-6-fluoro-2-methylquinazoline, offers a unique electronic and steric profile that is of significant interest to researchers in drug discovery and development. The presence of fluorine can enhance metabolic stability and binding affinity, while the chlorine atoms provide reactive handles for further chemical modification and diversification.[2]

This document provides a detailed, two-step protocol for the synthesis of 4,8-dichloro-6-fluoro-2-methylquinazoline. The proposed pathway begins with the cyclization of a substituted anthranilic acid to form a quinazolinone intermediate, which is subsequently chlorinated to yield the final product. This methodology is based on well-established and robust chemical transformations commonly employed in the synthesis of quinazoline derivatives.[3]

Overall Synthetic Scheme

The synthesis is proposed to proceed in two primary steps:

-

Step 1: Cyclization - Formation of the quinazolinone ring system from 2-amino-3,5-dichloro-4-fluorobenzoic acid and acetic anhydride.

-

Step 2: Chlorination - Conversion of the quinazolinone intermediate to the target 4,8-dichloro-6-fluoro-2-methylquinazoline using a chlorinating agent.

Experimental Protocols

Step 1: Synthesis of 8-Chloro-6-fluoro-2-methyl-3H-quinazolin-4-one (Intermediate 1)

This initial step involves the formation of the core quinazolinone structure through a cyclocondensation reaction. Acetic anhydride serves as both a reactant, providing the C2-methyl group and the carbonyl carbon, and as a dehydrating agent to drive the cyclization. This is a common and efficient method for constructing the quinazolinone system from anthranilic acid precursors.[3]

Detailed Protocol:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-3,5-dichloro-4-fluorobenzoic acid (1.0 eq.).

-

In a fume hood, carefully add acetic anhydride (10-15 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the mixture into 100 mL of ice-cold water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water (2 x 30 mL) and then with a small amount of cold ethanol (1 x 15 mL) to remove residual impurities.

-

Dry the product in a vacuum oven at 60-70 °C to a constant weight to obtain 8-chloro-6-fluoro-2-methyl-3H-quinazolin-4-one as a solid.

Step 2: Synthesis of 4,8-Dichloro-6-fluoro-2-methylquinazoline (Target Compound)

The second step is the conversion of the keto group at the C4 position of the quinazolinone to a chloride. Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for this type of transformation. A catalytic amount of an organic base like N,N-dimethylaniline can be added to facilitate the reaction.[3][4]

Detailed Protocol:

-

In a 50 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl fumes), place the dried 8-chloro-6-fluoro-2-methyl-3H-quinazolin-4-one (1.0 eq.) from Step 1.

-

Working in a well-ventilated fume hood, add phosphorus oxychloride (POCl₃, 10-12 mL).

-

Optionally, add a catalytic amount of N,N-dimethylaniline (2-4 drops).

-

Heat the mixture to reflux (approximately 105-115 °C) for 4-6 hours. The reaction should be monitored by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Under careful handling in the fume hood, slowly pour the reaction mixture onto 150-200 g of crushed ice with constant, vigorous stirring. This will quench the excess POCl₃.

-

A solid precipitate should form. If the solution is acidic, neutralize it carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until it reaches a pH of 7-8.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum.

-

For further purification, the crude 4,8-dichloro-6-fluoro-2-methylquinazoline can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthesis.

| Parameter | Step 1: Cyclization | Step 2: Chlorination |

| Starting Material | 2-amino-3,5-dichloro-4-fluorobenzoic acid | 8-chloro-6-fluoro-2-methyl-3H-quinazolin-4-one |

| Key Reagent | Acetic Anhydride | Phosphorus Oxychloride (POCl₃) |

| Catalyst (Optional) | N/A | N,N-dimethylaniline |

| Solvent | Acetic Anhydride (serves as solvent) | Phosphorus Oxychloride (serves as solvent) |

| Temperature | Reflux (~140 °C) | Reflux (~105-115 °C) |

| Reaction Time | 2-4 hours | 4-6 hours |

| Final Product | 8-chloro-6-fluoro-2-methyl-3H-quinazolin-4-one | 4,8-dichloro-6-fluoro-2-methylquinazoline |

| CAS Number | Not Available | 1696437-73-6[5] |

| Molecular Formula | C₉H₅Cl₂FN₂[5] | C₉H₅Cl₂FN₂[5] |

| Molecular Weight | 231.05 g/mol [5] | 231.05 g/mol [5] |

Visualization of Workflow

Caption: Synthetic workflow for 4,8-dichloro-6-fluoro-2-methylquinazoline.

References

- Alagarsamy, V., & Saravanan, G. (2013). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry.

- ChemScene. (n.d.). 4,8-Dichloro-6-fluoro-2-methylquinazoline.

- BenchChem. (n.d.). Synthesis of Derivatives from 2-Amino-3,5-difluorobenzonitrile: Application Notes and Protocols.

- BenchChem. (n.d.). In-Depth Technical Guide: 2-Amino-3,5-difluorobenzonitrile.

- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses.

- He, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.

- Toste, F. D., et al. (2015).

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of (E)-4,6-Dichloro-2-styrylquinazoline.

- ResearchGate. (n.d.). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}.

- AWS. (2024). Original Research Article.

- PMC. (n.d.). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}.

- Alfa Chemistry. (n.d.). CAS 39576-82-4 2,4-DICHLORO-6-METHYLQUINAZOLINE.

- ChemScene. (n.d.). 4,8-Dichloro-6-fluoroquinazoline.

- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

- Google Patents. (n.d.). CN101182295B - The synthetic method of 2-amino-5-chlorobenzotrifluoride.

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

- Organic Chemistry Portal. (n.d.).

- Eureka. (2013, March 6). Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide.

- PMC. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent.

- PubMed. (2015, January 4).

- ResearchGate. (2011, August 29).

Sources

"step-by-step experimental procedure for synthesizing 4,8-dichloro-2-methylquinazolines"

Executive Summary & Scientific Rationale

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib) and phosphodiesterase inhibitors. The specific derivative 4,8-dichloro-2-methylquinazoline is a critical intermediate. The C4-chlorine atom provides a highly reactive electrophilic site for Nucleophilic Aromatic Substitution (

This protocol details a robust, three-stage synthesis starting from 2-amino-3-chlorobenzoic acid. Unlike generic procedures, this guide focuses on regiochemical integrity and process safety , particularly regarding the handling of phosphorus oxychloride (

Retrosynthetic Analysis & Reaction Scheme

The synthesis is designed to ensure the correct placement of the 8-chloro substituent by using 3-chloroanthranilic acid as the starting material. The route proceeds through a benzoxazinone intermediate to minimize side reactions.

[1][2][3]

Safety & Pre-Experimental Validation

Critical Hazard Warning:

-

Phosphorus Oxychloride (

): Highly toxic, corrosive, and reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried. -

Exotherm Control: The quenching of

reaction mixtures is highly exothermic. Never add water directly to the reaction mixture; add the mixture dropwise to ice with vigorous stirring.

Equipment Requirements:

-

Three-neck round-bottom flasks (dried).

-

Reflux condensers with

drying tubes or -

Oil bath with digital temperature control (Hotplates are less precise for reflux stability).

-

Rotary evaporator with a base trap (to neutralize acidic fumes).

Step-by-Step Experimental Protocol

Stage 1: Cyclization to 8-Chloro-2-methyl-4H-3,1-benzoxazin-4-one

Objective: Convert the anthranilic acid derivative into the reactive benzoxazinone ring using acetic anhydride as both reagent and solvent.

-

Setup: Charge a 250 mL round-bottom flask with 2-amino-3-chlorobenzoic acid (10.0 g, 58.3 mmol) .

-

Reagent Addition: Add Acetic Anhydride (

) (30 mL, ~5.5 eq) . -

Reaction: Attach a reflux condenser. Heat the mixture to reflux (

oil bath) for 2 hours .-

Checkpoint: The suspension should dissolve to form a clear solution, then potentially precipitate the product upon cooling.

-

-

Workup:

-

Drying: Air dry or vacuum dry at

.-

Expected Yield: 85-95% (Off-white solid).

-

Stage 2: Ring Expansion to 8-Chloro-2-methylquinazolin-4(3H)-one

Objective: Insert the nitrogen atom into the ring using ammonium acetate.

-

Setup: In a 250 mL flask, suspend the Stage 1 Benzoxazinone (10.0 g) in Glacial Acetic Acid (50 mL) .

-

Reagent Addition: Add Ammonium Acetate (

) (4.0 g, ~1.1 eq) .-

Note: Anhydrous ammonia gas or formamide can be used, but

in acetic acid is operationally simpler and higher yielding for this derivative.

-

-

Reaction: Reflux (

) for 3 hours . -

Workup:

-

Cool to RT. Pour the reaction mixture slowly into Ice Water (200 mL) with stirring.

-

The quinazolinone will precipitate as a white/pale-yellow solid.

-

Filter and wash copiously with water to remove all acetic acid.

-

-

Purification: Recrystallize from Ethanol if purity is <95% by HPLC.

-

Characterization:

NMR should show the disappearance of the benzoxazinone signals and the appearance of the amide NH (broad singlet, often

-

Stage 3: Chlorination to 4,8-Dichloro-2-methylquinazoline

Objective: Convert the C4-carbonyl oxygen to a chlorine atom using

Reagents:

-

8-Chloro-2-methylquinazolin-4(3H)-one (Stage 2 Product)

-

Phosphorus Oxychloride (

) (Solvent/Reagent, ~10 vol)[2] -

N,N-Dimethylaniline or DIPEA (Catalyst, 0.5 eq)

Protocol:

-

Drying: Ensure the Stage 2 starting material is completely dry . Trace moisture destroys

and generates HCl gas violently. -

Setup: Place Stage 2 product (5.0 g) in a dry 100 mL round-bottom flask.

-

Addition: Add

(50 mL) . Add N,N-Dimethylaniline (1.5 mL) as a catalyst. -

Reaction: Reflux at

for 4-6 hours .-

Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 7:3). The starting material (polar, spot at baseline) should disappear, and a non-polar spot (Product,

) should appear.

-

-

Quenching (CRITICAL STEP):

-

Cool the reaction mixture to RT.

-

Remove excess

via rotary evaporation under reduced pressure (use a base trap!). -

Residue Handling: Dissolve the thick oily residue in Dichloromethane (DCM) (50 mL) .

-

Pour the DCM solution slowly into a beaker of Crushed Ice/Sat.

mixture with vigorous stirring. -

Why? This "reverse quench" prevents localized overheating and decomposition of the product.

-

-

Extraction:

-

Separate the organic layer.[3]

-

Extract the aqueous layer with DCM (

mL). -

Combine organics, dry over anhydrous

, and filter.

-

-

Isolation: Evaporate solvent to yield the crude solid.[9]

-

Purification: Recrystallize from Hexane/DCM or pass through a short silica plug (eluting with 5% EtOAc in Hexane) to remove tarry impurities.

-

Process Visualization: Critical Quench Workflow

The quenching of

Data Summary & Characterization

| Parameter | Specification / Observation |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 145–148 °C (Lit.[10] varies by purity) |

| Yield (Overall) | 60–75% (from anthranilic acid) |

| Storage | Store under inert gas ( |

| Key Reactivity | C4-Cl is highly labile to nucleophiles; C8-Cl is stable. |

Troubleshooting Guide:

-

Problem: Low yield in Stage 3.

-

Cause: Incomplete drying of Stage 2 product or "crashing out" during quench due to high temperature.

-

Solution: Azeotrope Stage 2 product with toluene before adding

. Keep quench temperature

-

-

Problem: Product reverts to Quinazolinone.

-

Cause: Hydrolysis during workup.

-

Solution: Perform the extraction quickly. Do not let the product sit in basic aqueous solution for extended periods.

-

References

-

BenchChem. (2025).[2][8][11] Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid. Retrieved from

-

National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from

-

Molecules (MDPI). (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Retrieved from

-

Organic Chemistry Portal. Synthesis of Quinazolinones. Retrieved from

-

ResearchGate. Synthesis and antimicrobial activity of some new quinazoline derivatives. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Purification of 4,8-Dichloro-6-fluoro-2-methylquinazoline by Column Chromatography

Abstract & Scope

This technical guide details the isolation and purification of 4,8-Dichloro-6-fluoro-2-methylquinazoline (CAS: 1696437-73-6). This scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets). The presence of the labile chlorine atom at the C4 position presents a specific challenge: susceptibility to hydrolysis back to the quinazolinone precursor upon exposure to acidic stationary phases or protic solvents.

This protocol departs from standard "flash" procedures by incorporating stationary phase neutralization and anhydrous loading techniques to maximize yield and purity (>98%).

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

-

IUPAC Name: 4,8-Dichloro-6-fluoro-2-methylquinazoline[1][2][3][4]

-

Structural Features:

-

C4-Chloro: Highly electrophilic; prone to nucleophilic aromatic substitution (

) and hydrolysis. -

C8-Chloro & C6-Fluoro: Electron-withdrawing groups that increase the electrophilicity of the C4 position, exacerbating instability on acidic silica.

-

C2-Methyl: Adds slight lipophilicity but does not significantly sterically hinder the C4 site.

-

Stability Warning (Critical)

The C4-Cl bond is hydrolytically unstable in acidic environments. Standard silica gel (pH ~5.0–6.0) contains surface silanol groups (Si-OH) that can catalyze the hydrolysis of the 4-chloro compound to 8-chloro-6-fluoro-2-methylquinazolin-4(3H)-one (the thermodynamic sink).

-

Visual Indicator of Degradation: Appearance of a highly polar, UV-active spot near the baseline (in Hex/EtOAc systems) during TLC monitoring.

Method Development Strategy

Solvent System Selection

Avoid alcohols (Methanol, Ethanol) in the mobile phase. Nucleophilic attack by alcohols can convert the target into the corresponding 4-alkoxy derivative.

-

Recommended: Hexane / Ethyl Acetate (EtOAc) or Dichloromethane (DCM) / EtOAc.

-

Forbidden: DCM / Methanol (unless strictly <1% and rapid elution is guaranteed).

TLC Analysis

Perform TLC on silica plates. If streaking or a baseline spot appears immediately, the compound is degrading on the plate.

-

Test: Spot the crude mixture. Elute with Hexane:EtOAc (8:2).

-

Target Rf: 0.3 – 0.4.

-

Modification: If degradation is observed, pre-treat the TLC plate by dipping it in a solution of 5% Triethylamine (Et3N) in hexane and drying it before spotting.

Detailed Experimental Protocol

Materials

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase A: n-Hexane (Anhydrous or HPLC grade).

-

Mobile Phase B: Ethyl Acetate (EtOAc).

-

Modifier: Triethylamine (Et3N).

-

Loading Material: Celite 545 (diatomaceous earth).

Workflow Diagram

Caption: Step-by-step purification workflow emphasizing moisture control and solid loading.

Step-by-Step Methodology

Step 1: Sample Preparation (Dry Loading)

Direct liquid loading is discouraged due to the low solubility of the quinazoline in hexane, which leads to precipitation at the column head and band broadening.

-

Dissolve the crude residue (after workup and drying over Na2SO4) in a minimal amount of Dichloromethane (DCM).

-

Add Celite 545 (ratio 1:2 w/w, Compound:Celite). Silica is not recommended for loading this specific compound due to prolonged contact time promoting hydrolysis.

-

Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

Step 2: Column Neutralization (The "Expert" Step)

To prevent acid-catalyzed hydrolysis of the 4-Cl bond:

-

Pack the column with Silica Gel 60 using a slurry method with 100% Hexane .

-

Pre-elute (Condition) the column with 2 column volumes (CV) of Hexane containing 1% Triethylamine (Et3N) .

-

Flush with 2 CV of pure Hexane to remove excess Et3N (excess amine can cause peak tailing or contaminate the product).

Step 3: Elution Gradient

-

Flow Rate: 15–20 mL/min (for a 40g column).

-

Gradient Profile:

| Time (min) | % Hexane | % Ethyl Acetate | Description |

| 0–5 | 100 | 0 | Isocratic hold to elute non-polar impurities |

| 5–20 | 100 → 90 | 0 → 10 | Shallow gradient to mobilize product |

| 20–35 | 90 → 80 | 10 → 20 | Product elution (typically elutes ~12-15% EtOAc) |

| 35–45 | 80 → 50 | 20 → 50 | Flush polar impurities (hydrolyzed byproducts) |

Step 4: Fraction Collection & Workup

-

Monitor fractions by TLC (UV 254 nm).

-

Pool fractions containing the single spot at Rf ~0.35 (in 15% EtOAc/Hex).

-

Evaporate solvent immediately at < 40°C . High heat can induce degradation if traces of moisture are present.

Troubleshooting & Optimization

Decision Tree: Handling Degradation

Caption: Decision logic for mitigating on-column hydrolysis.

Common Issues

-

Co-elution with Quinazolinone: If the starting material (quinazolinone) is present, it is much more polar (Rf < 0.1 in 20% EtOAc). It will stay at the top of the column.

-

Product turns yellow/orange: Indicates instability or presence of free amine impurities. Re-column with strictly neutral conditions or recrystallize from Hexane/DCM.

Safety Considerations

-

POCl3 Residues: Ensure the crude material is completely free of POCl3 before chromatography. Acidic residues will destroy the silica and the product.

-

Halogenated Waste: The product contains F and Cl.[9] Dispose of all solid and liquid waste in designated halogenated organic waste streams.

References

- Synthesis of 4-chloroquinazolines: Title: "The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery" Source: BenchChem Applic

-

General Quinazolinone Chlorination Protocols

-

Purification of Hydrolytically Unstable Heterocycles

-

Compound Data

Sources

- 1. 1593385-65-9|4,5-Dichloro-8-fluoro-2-methylquinazoline|BLD Pharm [bldpharm.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 1566729-83-6|4,8-Dichloro-6-fluoroquinazoline|BLD Pharm [bldpharm.com]

- 4. 4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline-毕得医药 [bidepharm.com]

- 5. CAS:1696437-73-64,8-Dichloro-6-fluoro-2-methylquinazoline-毕得医药 [bidepharm.com]

- 6. chemscene.com [chemscene.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen [intechopen.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Purification Strategies for 4,8-Dichloro-6-fluoro-2-methylquinazoline

Abstract & Scope

This technical guide details the purification protocols for 4,8-Dichloro-6-fluoro-2-methylquinazoline (CAS: 1696437-73-6), a critical heterocyclic intermediate often employed in the synthesis of EGFR and tyrosine kinase inhibitors.[1]

The presence of the chlorine atom at the C4 position renders this molecule highly electrophilic and susceptible to nucleophilic aromatic substitution (

This guide prioritizes aprotic recrystallization systems to maximize purity (>98%) while preserving the structural integrity of the C4-Cl bond.

Chemical Properties & Stability Profile[1][2]

Understanding the reactivity landscape is a prerequisite for successful purification.

| Property | Description | Critical Implication for Purification |

| Molecular Structure | Quinazoline core, 2-Me, 4-Cl, 6-F, 8-Cl | The 4-Cl is the "warhead"; 8-Cl is stable; 6-F is stable.[1] |

| Reactivity (C4-Cl) | High susceptibility to nucleophiles | Avoid alcohols (MeOH, EtOH) and water at elevated temperatures to prevent formation of 4-alkoxy or 4-hydroxy impurities.[1] |

| Solubility Profile | Lipophilic | Soluble in DCM, EtOAc, Toluene, THF.[1] Insoluble in Water, Hexane, Heptane.[1] |

| Melting Point | ~97–110 °C (Predicted/Analog) | Moderate melting point allows for crystallization from boiling hydrocarbon/ester mixtures. |

| Major Impurity | 8-Chloro-6-fluoro-2-methylquinazolin-4(3H)-one | The hydrolysis product.[1] Insoluble in DCM; often co-precipitates if moisture is present. |

Solvent System Selection Strategy

The selection of the recrystallization solvent is governed by the Hansen Solubility Parameters (HSP) and the chemical stability of the 4-chloroquinazoline moiety.

Why Aprotic Systems?

Literature often suggests ethanol for quinazoline purification. However, for 4-chloro derivatives, hot ethanol carries a risk of converting the product to the 4-ethoxy ether via

-

System A (Dichloromethane / Heptane): Best for small-scale (<5g) or thermally sensitive batches.[1] Relies on solubility difference at ambient vs. cold temperatures.

-

System B (Ethyl Acetate / Heptane): The industry standard. Balances polarity and thermal range.[2][3]

-

System C (Toluene): High-purity method. Toluene's

-

Detailed Experimental Protocols

Protocol 1: Standard Recrystallization (Ethyl Acetate / Heptane)

Recommended for general purification of crude material (purity >85%).[1]

Materials:

-

Crude 4,8-Dichloro-6-fluoro-2-methylquinazoline[1]

-

Solvent: Ethyl Acetate (HPLC Grade, Dry)[1]

-

Anti-solvent: n-Heptane (HPLC Grade, Dry)[1]

-

Apparatus: Round-bottom flask, reflux condenser, nitrogen line.[1]

Step-by-Step Procedure:

-

Dissolution: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar. Add Ethyl Acetate (approx. 5 mL per gram of solid).

-

Heating: Heat the mixture to a gentle reflux (approx. 77 °C) under a nitrogen atmosphere.

-

Note: If the solution is not clear, add more Ethyl Acetate in 1 mL increments. If a persistent solid remains (likely inorganic salts or the quinazolinone impurity), filter the hot solution through a pre-warmed Celite pad.

-

-

Precipitation: Remove from heat. While the solution is still warm (approx. 50 °C), slowly add n-Heptane dropwise until a slight turbidity (cloudiness) persists.

-

Ratio: Typical final ratio is 1:2 or 1:3 (EtOAc:Heptane).

-

-

Crystallization: Re-heat briefly to clear the turbidity, then allow the flask to cool slowly to room temperature on a cork ring. Once at room temperature, transfer to a fridge (4 °C) for 2–4 hours.

-

Isolation: Filter the crystals using a Buchner funnel.

-

Washing: Wash the cake with cold n-Heptane (0 °C). Do not wash with alcohols.

-